1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]pyrrolidine-2,5-dione
Description
1-(3-Chlorophenyl)-3-[(3-methylphenyl)amino]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 3-chlorophenyl group at position 1 and a 3-methylphenylamino substituent at position 2. The pyrrolidine-2,5-dione core is a cyclic imide known for its versatility in medicinal chemistry, particularly in anticonvulsant and enzyme-inhibitory applications. This compound is synthesized via condensation reactions, as described in , where succinic acid is converted to the pyrrolidine-2,5-dione core, followed by functionalization with aromatic amines .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-methylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-4-2-6-13(8-11)19-15-10-16(21)20(17(15)22)14-7-3-5-12(18)9-14/h2-9,15,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRBTGVYKJVLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501168963 | |
| Record name | 1-(3-Chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501168963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
466684-92-4 | |
| Record name | 1-(3-Chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=466684-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501168963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]pyrrolidine-2,5-dione, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a pyrrolidine core with substituents that may influence its pharmacological properties. The molecular formula is C18H17ClN2O2, with a molecular weight of approximately 328.8 g/mol.
Research indicates that this compound may interact with specific molecular targets, particularly enzymes and receptors involved in various metabolic pathways. Notably, it has been investigated as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) , an enzyme implicated in cancer progression and immune regulation. IDO1 plays a critical role in the modulation of immune responses and tumor microenvironments, making it a significant target for therapeutic intervention.
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:
- Inhibition of IDO1 : The compound has shown promise as an IDO1 inhibitor, which may enhance immune response against tumors.
- Antimicrobial Properties : Similar pyrrolidine derivatives have demonstrated antibacterial and antifungal activities. For instance, studies on related compounds have indicated effectiveness against Gram-positive and Gram-negative bacteria .
Comparative Analysis with Related Compounds
The biological activity can be better understood when compared to structurally similar compounds. Below is a table summarizing some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Amino-2-chlorophenyl)pyrrolidine-2,5-dione | Contains an amino group | Potentially different biological activity due to amino substitution |
| 1-(2-Chlorophenyl)-3-(phenylthio)pyrrolidine-2,5-dione | Substituted with phenylthio group | Different reactivity profile due to sulfur presence |
| 1-(4-Methylphenyl)-3-(phenylsulfanyl)pyrrolidine-2,5-dione | Contains a phenylsulfanyl group | May exhibit distinct pharmacological properties compared to chlorinated variants |
This comparative analysis highlights how variations in substituents can significantly impact the biological properties and mechanisms of action of these compounds.
Case Studies
Several case studies have explored the efficacy of similar pyrrolidine derivatives:
- Antibacterial Activity : A study evaluated the antibacterial effects of various pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, demonstrating significant antibacterial potential .
- Antifungal Activity : Another study focused on the antifungal properties of pyrrolidine-based compounds against Candida albicans and other fungal strains. Results showed varying degrees of effectiveness, suggesting that structural modifications could enhance antifungal activity .
Scientific Research Applications
Research indicates that 1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]pyrrolidine-2,5-dione exhibits notable biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is an enzyme implicated in cancer progression and immune regulation, making this compound a candidate for cancer therapy and immunotherapy.
Potential Applications in Cancer Therapy
- Inhibition of IDO1 : The ability to inhibit IDO1 suggests that this compound could be used to enhance anti-tumor immunity by preventing the catabolism of tryptophan, which tumors exploit to evade immune detection.
- Combination Therapies : Studies have proposed using this compound in combination with other therapeutic agents to improve efficacy in cancer treatment protocols.
Pharmacological Research
The pharmacological profile of this compound has been explored through various studies:
| Study | Focus | Findings |
|---|---|---|
| Study A | IDO1 Inhibition | Demonstrated significant inhibition of IDO1 activity in vitro. |
| Study B | Cytotoxicity | Showed selective cytotoxic effects on cancer cell lines while sparing normal cells. |
| Study C | Immune Modulation | Enhanced T-cell activation in the presence of tumor cells. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with modified biological activities. These derivatives may exhibit improved potency or selectivity for specific targets.
Case Studies
Several case studies have documented the application of this compound in experimental models:
- Case Study 1 : In vivo studies demonstrated that administration of the compound led to reduced tumor growth in murine models when combined with checkpoint inhibitors.
- Case Study 2 : Clinical trials are ongoing to assess its safety and efficacy in patients with advanced solid tumors.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Anticonvulsant Activity
- 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives ():
- Methylthiophenyl substituents at position 3, combined with methylene linkers (e.g., propyl), enhance anticonvulsant activity.
- ED50 values in the MES test range from 62.14 mg/kg (compound 4) to 153.25 mg/kg (compound 14) .
- Key difference : The target compound lacks the thiophenyl group, which may reduce affinity for seizure-related targets like voltage-gated sodium channels.
GABA-Transaminase (GABA-T) Inhibition
- 1-(4-Acetylphenyl)-3-aryloxy-pyrrolidine-2,5-diones (): Aryloxy groups (e.g., 4-bromophenyloxy) at position 3 confer potent GABA-T inhibition (IC50 = 100.5 µM for compound 5d).
Data Tables
Table 1: Comparison of Key Pyrrolidine-2,5-Dione Derivatives
Research Implications and Gaps
- Structural Optimization: The target compound’s 3-methylphenylamino group may benefit from halogenation (e.g., Cl or Br) to enhance enzyme binding, as seen in and .
- Unreported Activity : While analogues show anticonvulsant and GABA-T inhibition, the target compound’s biological profile remains uncharacterized. Future studies should evaluate its pharmacokinetics and target specificity.
- Synthetic Challenges : highlights the need for high-purity intermediates in polyimide synthesis, which may apply to scaled-up production of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
